Pseudolarifuroic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

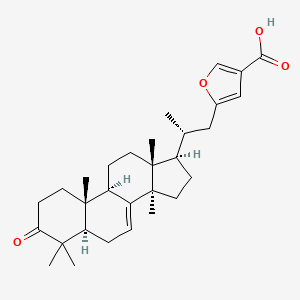

Molecular Formula |

C30H42O4 |

|---|---|

Molecular Weight |

466.7 g/mol |

IUPAC Name |

5-[(2R)-2-[(5R,9R,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propyl]furan-3-carboxylic acid |

InChI |

InChI=1S/C30H42O4/c1-18(15-20-16-19(17-34-20)26(32)33)21-9-13-30(6)23-7-8-24-27(2,3)25(31)11-12-28(24,4)22(23)10-14-29(21,30)5/h7,16-18,21-22,24H,8-15H2,1-6H3,(H,32,33)/t18-,21-,22+,24+,28-,29-,30+/m1/s1 |

InChI Key |

QTLKLLVRFGYMRM-WCQWHSLGSA-N |

Isomeric SMILES |

C[C@H](CC1=CC(=CO1)C(=O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C |

Canonical SMILES |

CC(CC1=CC(=CO1)C(=O)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Pseudolaric Acid B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid B (PAB) is a structurally complex diterpenoid that has garnered significant interest in the scientific community due to its potent and diverse biological activities, including antifungal, anti-angiogenic, and anticancer properties. This technical guide provides an in-depth exploration of the origins of Pseudolaric Acid B, detailing both its natural biosynthesis in the golden larch tree, Pseudolarix amabilis, and its multifaceted total chemical synthesis. This document outlines the known steps in the biosynthetic pathway, presents detailed experimental protocols for its isolation from natural sources and for one of the successful total chemical syntheses, and tabulates key quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex processes involved in obtaining this promising therapeutic agent.

Introduction

Pseudolaric Acid B is a natural product isolated from the root and trunk bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1][2][3][4] This deciduous conifer is native to southeastern China, where its bark, known as "Tu-Jin-Pi" or "Cortex pseudolaricis," has been a staple in Traditional Chinese Medicine (TCM) for centuries, primarily for the treatment of fungal skin infections.[1][4] PAB has been identified as one of the principal bioactive constituents responsible for the therapeutic effects of this traditional remedy.[4][5]

Structurally, Pseudolaric Acid B is a compact tricyclic diterpene acid with the molecular formula C₂₃H₂₈O₈.[4][6] Its intricate architecture and potent biological activities have made it a compelling target for both natural product chemists and pharmacologists. This guide delves into the dual origins of this fascinating molecule: its creation within a living organism and its construction in the laboratory.

Natural Origin and Biosynthesis

The natural production of Pseudolaric Acid B occurs within the tissues of the golden larch tree. Like other diterpenes in the Pinaceae family, its biosynthesis originates from fundamental precursor molecules.

Biosynthetic Pathway

The biosynthesis of Pseudolaric Acid B begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP), which is produced through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MEV) pathways.[1] The first committed step in the formation of the unique carbon skeleton of PAB has been elucidated and involves the enzymatic conversion of GGPP to a bicyclic diterpene intermediate named pseudolaratriene. This reaction is catalyzed by the enzyme pseudolaratriene synthase (PxaTPS8).[2]

While the initial cyclization step is known, the subsequent downstream modifications that convert pseudolaratriene into the final, biologically active Pseudolaric Acid B are not yet fully characterized. It is hypothesized that a series of oxidation and acylation reactions, likely catalyzed by cytochrome P450 monooxygenases and acyltransferases, are required to install the various functional groups present in the mature molecule.

References

Chemical structure and properties of Pseudolaric Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid B (PAB) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1] Traditionally used in Chinese medicine for treating fungal skin infections, PAB has garnered significant scientific interest for its broad spectrum of potent biological activities.[1][2] Extensive research has demonstrated its antifungal, anti-fertility, anti-angiogenic, anti-inflammatory, and robust anticancer properties.[1][3][4] Its unique chemical structure and multifaceted mechanism of action make it a compelling lead compound for the development of novel therapeutics.[5][6] This guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and key experimental methodologies related to Pseudolaric Acid B.

Chemical Structure and Physicochemical Properties

PAB is characterized by a complex tricyclic diterpene acid framework featuring a trans-fused polyhydroazulene core and a bridging lactone ring.[5]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.0¹'⁷]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid[1] |

| CAS Number | 82508-31-4[1] |

| Molecular Formula | C₂₃H₂₈O₈[1] |

| Molecular Weight | 432.46 g/mol [7] |

| Synonyms | PAB, Pseudolarix acid B, (-)-Pseudolaric acid B, O-Acetylpseudolaric acid C[8] |

Physicochemical Properties

| Property | Description |

| Appearance | White to off-white crystalline powder or solid.[1] |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), chloroform, and ethanol (B145695) (~10 mg/mL).[9] Soluble in methanol (B129727) (1 mg/mL).[7] |

| Storage | Store as a solid at -20°C for long-term stability (≥4 years).[7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of Pseudolaric Acid B.

| Technique | Description and Key Features |

| ¹H-NMR | Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to determine the number and types of hydrogen atoms in the molecule, revealing information about the carbon skeleton and functional groups. |

| ¹³C-NMR | Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information on the number and chemical environment of carbon atoms, confirming the carbon framework of the molecule.[1] |

| IR | Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. For PAB, characteristic peaks would indicate C=O (carbonyls from ester, carboxylic acid, and lactone), O-H (from carboxylic acid), C-O (ester and ether linkages), and C=C (alkene) bonds. |

| MS | Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the molecule. The exact mass should correspond to the molecular formula C₂₃H₂₈O₈.[1] |

Note: Detailed peak assignments for NMR, IR, and MS spectra can be found in primary analytical and total synthesis literature.[8][10]

Biological Activity and Mechanism of Action

PAB exerts its biological effects by modulating a variety of cellular targets and signaling pathways. Its most studied activities are detailed below.

Anticancer Activity

PAB demonstrates potent cytotoxic effects against a wide range of cancer cell lines, including those of the breast, liver, lung, and melanoma.[11][12][13] It can also circumvent multidrug resistance (MDR) phenotypes, making it effective in P-glycoprotein-overexpressing cells.[2]

Mechanism of Action:

-

Microtubule Destabilization: PAB has been identified as a novel microtubule-destabilizing agent.[2] It inhibits the polymerization of tubulin, leading to the disruption of the cellular microtubule network and the formation of mitotic spindles.[2]

-

Cell Cycle Arrest: By disrupting microtubule dynamics, PAB induces a cell cycle arrest at the G2/M transition phase, which precedes apoptosis.[11][14]

-

Induction of Apoptosis: PAB triggers programmed cell death through multiple pathways. It can up-regulate the expression of pro-apoptotic proteins like p53 and Bax while down-regulating anti-apoptotic proteins such as Bcl-2.[11][13] This leads to the activation of caspases and subsequent apoptosis.[11] PAB has also been shown to induce apoptosis via the PI3K/AKT/mTOR pathway in triple-negative breast cancer and the AMPK/JNK/DRP1-mediated mitochondrial fission pathway in hepatocellular carcinoma.[15][16]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. PAB exhibits potent anti-angiogenic effects both in vitro and in vivo.[10][17]

Mechanism of Action:

-

Inhibition of Endothelial Cells: PAB directly inhibits the proliferation, migration, and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[17][18]

-

VEGF Pathway Antagonism: It blocks the Vascular Endothelial Growth Factor (VEGF)-mediated signaling pathway by inhibiting the phosphorylation of its receptor (KDR/flk-1) and downstream effectors like ERK1/2 and Akt.[10]

-

HIF-1α Degradation: In hypoxic tumor cells, PAB abrogates the secretion of VEGF by reducing the protein levels of Hypoxia-Inducible Factor 1α (HIF-1α), a key regulator of angiogenesis.[17][18] This reduction is achieved by promoting the proteasome-mediated degradation of HIF-1α.[17]

Anti-inflammatory and Immunosuppressive Activity

PAB has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][19]

Mechanism of Action:

-

Inhibition of T-Lymphocyte Activation: PAB dose-dependently suppresses the proliferation of human T-lymphocytes and the production of interleukin-2 (B1167480) (IL-2).[20]

-

NF-κB Pathway Inhibition: A key mechanism is the inhibition of the NF-κB signaling pathway. PAB prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1][20]

-

p38 MAPK Pathway Inhibition: PAB also suppresses the phosphorylation of p38 in the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical cascade in the inflammatory response.[1][20]

Antifungal Activity

Consistent with its traditional use, PAB is a potent antifungal agent, particularly against Candida albicans and Aspergillus fumigatus.[21] It shows synergistic activity with conventional antifungal drugs like fluconazole, especially against resistant strains.

Mechanism of Action:

-

Cell Integrity Disruption: PAB can destroy the integrity of fungal cells, causing deformation, swelling, and membrane perforation.[22]

-

Inhibition of Biofilm Formation: It effectively inhibits the formation of fungal biofilms, which are a major cause of drug resistance.[21][22]

-

Targeting Glucan Synthesis: Molecular docking studies suggest PAB binds strongly to Rho1, a key enzyme involved in the synthesis of (1,3)-β-d-glucan, a critical component of the fungal cell wall.[21]

Experimental Protocols

The following sections outline generalized protocols for key assays used to characterize the biological activity of Pseudolaric Acid B. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Experimental Workflow

References

- 1. Pseudolaric Acid B | C23H28O8 | CID 6475943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Total synthesis of (-)-pseudolaric acid B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pseudolaric Acid B | Ferroptosis | HBV | p38 MAPK | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Pseudolaric acids from Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. The Trost Synthesis of (-)-Pseudolaric Acid B [organic-chemistry.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 18. Inhibition of HUVEC tube formation via suppression of NFκB suggests an anti-angiogenic role for SLURP1 in the transparent cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-rad.com [bio-rad.com]

- 20. researchgate.net [researchgate.net]

- 21. corefacilities.iss.it [corefacilities.iss.it]

- 22. bosterbio.com [bosterbio.com]

Pseudolaric Acid B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid B (PAB) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Exhibiting a wide range of biological activities, PAB has garnered significant attention for its potent anticancer, anti-angiogenic, and immunosuppressive properties. This document provides an in-depth technical overview of Pseudolaric Acid B, including its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.

Physicochemical Properties

Pseudolaric Acid B is a complex molecule with the following key identifiers:

| Property | Value |

| CAS Number | 82508-31-4[1] |

| Molecular Formula | C₂₃H₂₈O₈ |

| Molecular Weight | 432.46 g/mol [2][3] |

Biological Activities and Mechanism of Action

Pseudolaric Acid B exerts its biological effects through a multi-targeted approach, primarily impacting cell proliferation, apoptosis, and angiogenesis.

Anticancer Activity

PAB has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its primary anticancer mechanisms include:

-

Induction of Apoptosis: PAB triggers programmed cell death through both caspase-dependent and -independent pathways. It has been shown to upregulate pro-apoptotic proteins such as Bax and Bad, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xl. This leads to the activation of caspase-3 and caspase-9, key executioners of apoptosis.

-

Cell Cycle Arrest: PAB can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from progressing through mitosis.

-

Inhibition of Tubulin Polymerization: PAB acts as a microtubule-destabilizing agent. By competitively inhibiting tubulin assembly, it disrupts the formation of the mitotic spindle, a critical structure for cell division.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. PAB inhibits this process through several mechanisms:

-

Downregulation of Pro-Angiogenic Factors: PAB has been shown to decrease the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).

-

Inhibition of Endothelial Cell Proliferation and Migration: PAB directly inhibits the growth and movement of endothelial cells, the building blocks of blood vessels.

Immunosuppressive and Anti-inflammatory Effects

PAB also exhibits immunosuppressive and anti-inflammatory properties by inhibiting T-cell proliferation and the production of pro-inflammatory cytokines.

Signaling Pathways Modulated by Pseudolaric Acid B

The diverse biological activities of Pseudolaric Acid B are a consequence of its ability to modulate multiple intracellular signaling pathways.

-

NF-κB Pathway: PAB inhibits the translocation of the nuclear factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.

-

MAPK Pathways: PAB influences the activity of mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, which are involved in cellular stress responses, apoptosis, and inflammation.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. PAB has been shown to inhibit the phosphorylation of Akt, a key component of this pathway.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively active in cancer cells and promotes their survival and proliferation. PAB can suppress the phosphorylation of STAT3.

-

ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway is another critical regulator of cell growth and differentiation that can be inhibited by PAB.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Pseudolaric Acid B.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Pseudolaric Acid B (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the PAB concentration.

Apoptosis Analysis (Western Blot for Caspase-3 Cleavage)

Western blotting is used to detect the cleavage of caspase-3, a hallmark of apoptosis.

Protocol:

-

Cell Lysis: Treat cells with Pseudolaric Acid B as described above. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH should be used as a loading control.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Pseudolaric Acid B. Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Antitumor Activity (Xenograft Model)

This protocol describes the evaluation of PAB's antitumor efficacy in a mouse xenograft model.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, Pseudolaric Acid B at different doses). Administer the treatment intraperitoneally or orally on a defined schedule (e.g., daily for 14 days).

-

Tumor Measurement: Measure the tumor volume and mouse body weight every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Anti-Angiogenic Activity (HUVEC Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Protocol:

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

-

Treatment: Treat the cells with various concentrations of Pseudolaric Acid B.

-

Incubation: Incubate for 6-18 hours to allow for tube formation.

-

Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring the total tube length and the number of branch points using image analysis software.

Visualizations

Signaling Pathways

Caption: Key signaling pathways modulated by Pseudolaric Acid B.

Experimental Workflow: Western Blot for Apoptosis

Caption: Workflow for detecting apoptosis via Western Blot.

Logical Relationship: PAB's Anticancer Mechanism

Caption: Logical flow of PAB's primary anticancer mechanisms.

References

Anticancer properties of Pseudolaric Acid B

An In-depth Technical Guide on the Anticancer Properties of Pseudolaric Acid B

Introduction

Pseudolaric Acid B (PAB) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1][2] Traditionally used in Chinese medicine for treating skin diseases, PAB has garnered significant attention from the scientific community for its potent cytotoxic and anticancer activities across a wide range of malignancies.[1][3] Its multifaceted mechanism of action, which includes microtubule destabilization, induction of apoptosis and autophagy, cell cycle arrest, and anti-angiogenic effects, positions it as a promising candidate for further drug development.[1][4][5] This document provides a comprehensive technical overview of the anticancer properties of PAB, detailing its molecular mechanisms, summarizing key quantitative data, outlining common experimental protocols, and visualizing the complex signaling pathways it modulates.

Core Mechanisms of Anticancer Activity

PAB exerts its antitumor effects through several interconnected mechanisms, primarily targeting the cellular cytoskeleton, cell cycle regulation, and pro-survival signaling pathways.

1. Microtubule Destabilization and Mitotic Arrest

The primary molecular target of PAB is tubulin.[4][6] By interacting with tubulin, likely at or near the colchicine (B1669291) binding site, PAB inhibits its polymerization into microtubules.[4][7] This disruption of microtubule dynamics has profound consequences for cancer cells:

-

Disruption of Mitotic Spindle: It prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division.[4][6][8]

-

G2/M Phase Cell Cycle Arrest: The failure to form a proper spindle activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase.[2][9][10] This arrest prevents cancer cells from completing mitosis and proliferating.

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the apoptotic cell death cascade.[4][8]

PAB's ability to circumvent P-glycoprotein-mediated multidrug resistance is a significant advantage, making it effective in cancer cells that have become resistant to other chemotherapeutics like taxanes.[4][6]

2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a major outcome of PAB treatment in cancer cells. PAB activates multiple pro-apoptotic signaling pathways.

-

Mitochondrial (Intrinsic) Pathway: PAB modulates the expression of Bcl-2 family proteins, decreasing the level of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax.[1][2] This shift in the Bcl-2/Bax ratio leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.[2][11]

-

Death Receptor (Extrinsic) Pathway: In certain cell types, such as caspase-3 deficient MCF-7 breast cancer cells, PAB can induce apoptosis by activating the initiator caspase-8, indicating the involvement of the death receptor pathway.[1][3]

-

Caspase-Independent Apoptosis: Evidence suggests that caspase inhibitors do not completely abolish PAB-induced cell death, pointing to the existence of caspase-independent mechanisms, potentially involving the release of Apoptosis Inducing Factor (AIF) from the mitochondria.[1]

-

MAPK Pathway Involvement: The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are also involved. Activation of the JNK and p38 cascades, coupled with the inactivation of the pro-survival ERK pathway, contributes to the promotion of apoptosis.[1][3]

3. Anti-Angiogenic Effects

PAB exhibits potent anti-angiogenic activity, targeting the formation of new blood vessels that are essential for tumor growth and metastasis.[5][12]

-

Direct Inhibition of Endothelial Cells: PAB directly inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[12][13]

-

Inhibition of VEGF Signaling: It antagonizes the effects of Vascular Endothelial Growth Factor (VEGF) by inhibiting the tyrosine phosphorylation of its receptor, KDR/flk-1. This, in turn, blocks downstream pro-survival signaling through the Akt and ERK pathways in endothelial cells.[12]

-

Reduction of HIF-1α: PAB reduces the level of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor that upregulates VEGF expression in hypoxic tumor cells.[5][13] PAB achieves this by promoting the proteasome-mediated degradation of HIF-1α, thereby cutting off a critical paracrine signal from cancer cells to endothelial cells.[5][13]

4. Cell Cycle Regulation

As a direct consequence of microtubule disruption, PAB induces cell cycle arrest, primarily at the G2/M transition.[2][14] The underlying mechanism involves the activation of the Ataxia Telangiectasia Mutated (ATM) kinase signaling pathway.[14][15] Activated ATM phosphorylates and activates its downstream targets, Chk2 and p53.[14]

-

Chk2-Cdc25C Pathway: Activated Chk2 phosphorylates and inactivates the Cdc25C phosphatase. This prevents the dephosphorylation and activation of Cdc2 (also known as CDK1), a key kinase required for entry into mitosis, leading to arrest.[14][15]

-

p53-p21 Pathway: Activation of p53 leads to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21, which further contributes to the inhibition of Cdc2 activity and cell cycle arrest.[14][15]

5. Other Anticancer Mechanisms

-

Induction of Autophagy: In several cancer cell lines, PAB has been shown to induce autophagy, a cellular self-digestion process. This is often mediated through the ROS/AMPK/mTOR signaling pathway.[16] The interplay between autophagy and apoptosis is complex; in some contexts, autophagy acts as a survival mechanism, while in others, it can lead to cell death.[16][17]

-

Inhibition of Invasion and EMT: PAB can suppress the invasion and migration of cancer cells by inhibiting the epithelial-to-mesenchymal transition (EMT). It achieves this by upregulating the epithelial marker E-cadherin while downregulating mesenchymal markers like N-cadherin and Vimentin, partly through the activation of the Hippo-YAP pathway.[18]

-

Reversal of Multidrug Resistance (MDR): PAB can reverse multidrug resistance in cancer cells, potentially by down-regulating the Cox-2-PKC-α-P-gp/MDR1 signaling pathway.[1][3]

Data Presentation

Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 10 | [1][3] |

| HCT-116 | Colorectal Cancer | 1.11 | [19] |

| SGC7901 | Gastric Carcinoma | - | [1] |

| Bel-7402 | Hepatocellular Carcinoma | - | [9][20] |

| MCF-7 | Breast Carcinoma | - | [1] |

| A549 | Lung Carcinoma | - | [20] |

| SK-28 | Melanoma | - | [14] |

| DU145 | Prostate Cancer | - | [1] |

| U87 | Glioblastoma | - | [1] |

| HO-8910 | Ovarian Cancer | - | [11] |

| A2780 | Ovarian Cancer | - | [11] |

| HKC | Normal Kidney Epithelial | 5.77 | [2] |

Note: Specific IC50 values vary between studies and experimental conditions. A dash (-) indicates that the source confirms cytotoxic activity without providing a specific IC50 value in the abstract.

Table 2: In Vivo Antitumor Efficacy of Pseudolaric Acid B

| Animal Model | Cancer Type | Dosage | Treatment Duration | Tumor Growth Inhibition Rate | Reference |

| Mice | Hepatocarcinoma 22 (H22) | 30 mg/kg/day (i.p.) | 10 days | 14.4% | [2] |

| Mice | Hepatocarcinoma 22 (H22) | 60 mg/kg/day (i.p.) | 10 days | 40.1% | [2] |

| Mice | Lewis Lung Cancer | 30 mg/kg/day (i.p.) | 10 days | 39.1% | [2] |

| Mice | Lewis Lung Cancer | 60 mg/kg/day (i.p.) | 10 days | 47.0% | [2] |

| Nude Mice | Esophageal Squamous Cell Carcinoma | Not Specified | Not Specified | Significant reduction in tumor volume and weight | [21] |

| Nude Mice | Pancreatic Cancer (SW1990) | Not Specified | Not Specified | Marked restriction of tumor growth (especially combined with gemcitabine) | [18] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the anticancer properties of PAB.

1. Cell Viability - MTT Assay This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of PAB for a specified period (e.g., 24, 48, 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader (typically at 570 nm). The IC50 value, the concentration of PAB that inhibits cell growth by 50%, is calculated from the dose-response curve.

2. Apoptosis Analysis - Annexin V-FITC/PI Staining This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure: Cells are treated with PAB for a desired time. Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells) are added. The samples are incubated in the dark and then analyzed by flow cytometry.

3. Cell Cycle Analysis - Propidium Iodide (PI) Staining This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Procedure: Cells are treated with PAB, harvested, and fixed in cold 70% ethanol (B145695) overnight at -20°C. The fixed cells are then washed and treated with RNase A to prevent staining of RNA. Finally, cells are stained with PI, which intercalates with DNA. The DNA content of individual cells is measured by flow cytometry, allowing for the determination of the cell cycle distribution. A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.[2]

4. Western Blot Analysis This technique is used to detect and quantify the expression levels of specific proteins.

-

Procedure: Following PAB treatment, cells are lysed to extract total protein. Protein concentration is determined (e.g., by BCA assay). Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a membrane (PVDF or nitrocellulose). The membrane is blocked to prevent non-specific binding and then incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, p53, Cdc2). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

5. In Vitro Angiogenesis - Tube Formation Assay This assay assesses the ability of endothelial cells to form capillary-like structures.

-

Procedure: A layer of Matrigel (a basement membrane extract) is allowed to polymerize in the wells of a 96-well plate. HUVECs, pre-treated with PAB or a vehicle control, are then seeded onto the Matrigel. The formation of tube-like networks is observed and photographed under a microscope after several hours of incubation. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using imaging software.

6. In Vivo Antitumor Efficacy - Xenograft Model This animal model is used to evaluate the therapeutic efficacy of a compound on a human tumor.

-

Procedure: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice). Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives PAB (e.g., via intraperitoneal injection) according to a specific dosage and schedule.[2] The control group receives a vehicle solution. Tumor volume and mouse body weight are measured regularly. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).[4][21]

Signaling Pathway and Workflow Visualizations

Diagram 1: PAB-Induced Apoptosis Signaling Pathways

Caption: PAB induces apoptosis via intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Diagram 2: PAB-Mediated G2/M Cell Cycle Arrest

Caption: PAB causes G2/M arrest by activating the ATM-Chk2/p53-p21-Cdc2 signaling axis.

Diagram 3: PAB's Dual Anti-Angiogenic Mechanism

References

- 1. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]

- 2. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. research.polyu.edu.hk [research.polyu.edu.hk]

- 7. Interaction of pseudolaric acid B with the colchicine site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pseudolaric acid B induces mitotic arrest and apoptosis in both 5-fluorouracil-sensitive and -resistant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of pseudolaric acid B-induced apoptosis in Bel-7402 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pseudolaric acid B induces mitotic arrest and apoptosis in both imatinib-sensitive and -resistant chronic myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pseudolaric acid B induces caspase-dependent cell death in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pseudolarix acid B inhibits angiogenesis by antagonizing the vascular endothelial growth factor-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pseudolaric acid B inhibits angiogenesis and reduces hypoxia-inducible factor 1alpha by promoting proteasome-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pseudolaric acid B suppresses NSCLC progression through the ROS/AMPK/mTOR/autophagy signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Pseudolaric Acid B Inhibits Proliferation, Invasion and Epithelial-to-Mesenchymal Transition in Human Pancreatic Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. worldscientific.com [worldscientific.com]

- 21. Pseudolaric Acid B Inhibits Proliferation, Invasion, and Angiogenesis in Esophageal Squamous Cell Carcinoma Through Regulating CD147 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Pseudolaric Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has a long history of use in traditional Chinese medicine for treating inflammatory skin conditions.[1][2] Modern pharmacological research has begun to unravel the scientific basis for these applications, revealing that PAB possesses potent anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of PAB, focusing on its mechanisms of action, relevant signaling pathways, and supporting experimental data. Detailed experimental protocols for key assays are provided to facilitate further research and development of PAB as a potential therapeutic agent for inflammatory diseases.

Core Anti-inflammatory Mechanisms of Pseudolaric Acid B

Pseudolaric Acid B exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in the inflammatory cascade. The core mechanisms include the inhibition of pro-inflammatory mediators, suppression of key signaling pathways like NF-κB and p38 MAPK, and the activation of the anti-inflammatory nuclear receptor PPARγ.

Inhibition of Pro-inflammatory Mediators

PAB has been shown to significantly reduce the expression and production of several key molecules that drive inflammation. This includes pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes responsible for the synthesis of inflammatory mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of PAB are largely attributed to its ability to interfere with critical intracellular signaling pathways:

-

NF-κB Signaling Pathway: PAB inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[3][4] It achieves this by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[5]

-

p38 MAPK Signaling Pathway: PAB has been demonstrated to suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key kinase involved in the production of inflammatory cytokines and enzymes.[4][6]

-

PPARγ Activation: PAB acts as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory functions.[2][6] Activation of PPARγ by PAB contributes to the suppression of inflammatory gene expression.

Quantitative Data on the Anti-inflammatory Effects of Pseudolaric Acid B

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of Pseudolaric Acid B.

Table 1: In Vitro Anti-inflammatory Effects of Pseudolaric Acid B

| Cell Line | Inflammatory Stimulus | PAB Concentration | Target Molecule | Observed Effect | Reference |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 0.5 µmol/L | IL-1β mRNA | Marked decrease | [2] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 0.5 µmol/L | TNF-α mRNA | Marked decrease | [2] |

| RAW264.7 Macrophages | Interleukin-17 (IL-17) | 0.5 µmol/L | IL-1β mRNA | Significant reduction | [7] |

| RAW264.7 Macrophages | Interleukin-17 (IL-17) | 0.5 µmol/L | TNF-α mRNA | Significant reduction | [7] |

| HT-29 Cells | Cytokine Mixture | Not Specified | Prostaglandin E2 (PGE2) | Significant inhibition | [3] |

| HT-29 Cells | Cytokine Mixture | Not Specified | COX-2 mRNA | Significant inhibition | [3] |

| Human T Lymphocytes | PMA + Ionomycin | Dose-dependent | IL-2 Production | Dose-dependent suppression | [5] |

Table 2: In Vivo Anti-inflammatory Effects of Pseudolaric Acid B

| Animal Model | Disease Model | PAB Dosage | Target/Outcome | Observed Effect | Reference |

| BALB/c Mice | 2,4-Dinitrofluorobenzene (DNFB)-induced Atopic Dermatitis | 10 mg/kg/day (oral) | Serum IgE levels | Downregulation | [8] |

| BALB/c Mice | 2,4-Dinitrofluorobenzene (DNFB)-induced Atopic Dermatitis | 10 mg/kg/day (oral) | NLRP3 Inflammasome expression | Inhibition | [8] |

| BALB/c Mice | 2,4-Dinitrofluorobenzene (DNFB)-induced Atopic Dermatitis | 10 mg/kg/day (oral) | IL-1β expression | Inhibition | [8] |

| NC/Nga Mice | DNFB-induced Atopic Dermatitis-like lesions | 5, 10, 20 mg/kg (oral) | Severity scores of skin lesions | Dose-dependent improvement | [7] |

| NC/Nga Mice | DNFB-induced Atopic Dermatitis-like lesions | 5, 10, 20 mg/kg (oral) | Serum IgE | Reduction | [7] |

| NC/Nga Mice | DNFB-induced Atopic Dermatitis-like lesions | 5, 10, 20 mg/kg (oral) | Pro-inflammatory cytokines | Reduction | [7] |

| Mice | Delayed-Type Hypersensitivity (DTH) | 5, 10, 20 mg/kg | Ear swelling | Dose-dependent marked improvement | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of Pseudolaric Acid B.

In Vitro LPS-Induced Inflammation in RAW264.7 Macrophages

This protocol is designed to assess the effect of PAB on the production of pro-inflammatory mediators in a macrophage cell line.

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of PAB (e.g., 0.1, 0.5, 1 µM) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for a specified duration (e.g., 24 hours).

-

Cytokine Measurement (ELISA): The cell culture supernatants are collected and centrifuged to remove cellular debris. The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells using a suitable RNA isolation kit. cDNA is synthesized from the RNA, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6. Gene expression is normalized to a housekeeping gene such as β-actin or GAPDH.

-

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65, p65, IκBα, phospho-p38, p38, and a loading control (e.g., β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo DNFB-Induced Contact Hypersensitivity Model

This animal model is used to evaluate the in vivo anti-inflammatory and immunomodulatory effects of PAB on allergic contact dermatitis.

-

Animals: BALB/c or NC/Nga mice are used for this model.

-

Sensitization: On day 0, the abdominal skin of the mice is shaved, and a solution of 0.5% 2,4-dinitrofluorobenzene (DNFB) in an acetone/olive oil mixture (4:1) is applied.

-

Challenge: On day 5, a lower concentration of DNFB (e.g., 0.2%) is applied to the dorsal and ventral surfaces of one ear to elicit an inflammatory response. The contralateral ear receives the vehicle as a control.

-

PAB Treatment: PAB is administered to the mice, typically via oral gavage or topical application, at various doses (e.g., 5, 10, 20 mg/kg) daily from the day of sensitization until the end of the experiment.

-

Evaluation of Ear Swelling: Ear thickness is measured before and 24-48 hours after the challenge using a digital caliper. The degree of ear swelling is calculated as the difference in ear thickness before and after the challenge.

-

Histological Analysis: After the experiment, the ears are excised, fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of inflammatory cell infiltration and edema.

-

Cytokine and IgE Measurement: Blood samples are collected to measure serum levels of IgE and pro-inflammatory cytokines using ELISA kits. Ear tissue can also be homogenized to measure local cytokine levels.

PPARγ Reporter Gene Assay

This assay determines whether PAB can activate the PPARγ nuclear receptor.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive element (PPRE).

-

Treatment: After transfection, the cells are treated with various concentrations of PAB or a known PPARγ agonist (e.g., rosiglitazone) as a positive control for 24 hours.

-

Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay kit.

-

Data Analysis: The luciferase activity is normalized to the total protein concentration or to the activity of a co-transfected control plasmid (e.g., encoding Renilla luciferase). The fold induction of luciferase activity by PAB is then calculated relative to the vehicle-treated control.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Pseudolaric Acid B and a typical experimental workflow for its evaluation.

Conclusion and Future Directions

Pseudolaric Acid B has demonstrated significant anti-inflammatory properties both in vitro and in vivo, mediated through the modulation of key signaling pathways including NF-κB, p38 MAPK, and PPARγ. The available data strongly support its potential as a therapeutic candidate for a range of inflammatory conditions.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of PAB to optimize its delivery and efficacy.

-

Safety and Toxicology: Comprehensive toxicological studies are essential to establish a safe dosage range for potential clinical applications.

-

Clinical Trials: Well-designed clinical trials are required to evaluate the efficacy and safety of PAB in human patients with inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the development of novel PAB derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]

- 2. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pseudolaric acid B inhibits inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudolaric acid B inhibits T-cell mediated immune response in vivo via p38MAPK signal cascades and PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pseudolaric acid B attenuates atopic dermatitis-like skin lesions by inhibiting interleukin-17-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tmrjournals.com [tmrjournals.com]

Pseudolaric Acid B: A Technical Guide to its Antifungal Activity Against Candida

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant antifungal properties, particularly against clinically relevant Candida species. This technical guide provides an in-depth overview of the current understanding of PAB's antifungal activity, focusing on its efficacy against various Candida species, its synergistic interactions with conventional antifungal agents, and its proposed mechanism of action. Detailed experimental protocols for key assays and visualizations of the proposed signaling pathways are included to facilitate further research and development of PAB as a potential antifungal therapeutic.

Introduction

Candida species are a leading cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis, particularly in immunocompromised individuals. The emergence of drug-resistant Candida strains necessitates the discovery and development of novel antifungal agents with distinct mechanisms of action. Pseudolaric Acid B (PAB) has emerged as a promising natural product with potent biological activities, including antifungal effects. This document synthesizes the available data on PAB's anti-Candida activity and provides a technical resource for the scientific community.

Antifungal Spectrum and Potency of Pseudolaric Acid B

PAB has been shown to exhibit inhibitory activity against a range of Candida species. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's potency. The following tables summarize the reported MIC values for PAB against various Candida species.

Table 1: In Vitro Susceptibility of Candida Species to Pseudolaric Acid B

| Candida Species | Strain Type | MIC Range (µg/mL) | Reference |

| Candida tropicalis | Fluconazole-Resistant | 8 - 16 | |

| Candida tropicalis | Fluconazole-Susceptible | 8 - 16 | |

| Candida albicans | Clinical Isolates | Not explicitly stated for PAB alone, but synergistic with fluconazole (B54011) |

Note: Data for Pseudolaric Acid A (PAA), a related compound, is also available and shows activity against C. tropicalis and the C. parapsilosis complex, but not C. glabrata.

Table 2: Synergistic Antifungal Activity of Pseudolaric Acid B with Fluconazole against Candida species

The combination of PAB with existing antifungal drugs, such as fluconazole (FLC), has been investigated to explore potential synergistic effects, which could enhance therapeutic efficacy and overcome drug resistance.

| Candida Species | Strain Type | PAB Concentration Range in Synergy (µg/mL) | FLC Concentration Range in Synergy (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Reference |

| Candida tropicalis | Fluconazole-Resistant | Not specified | Not specified | 0.070 - 0.375 | |

| Candida tropicalis | Fluconazole-Susceptible | Not specified | Not specified | 0.070 - 0.375 (in 2/9 strains) | |

| Candida albicans | Fluconazole-Resistant | 0.5 - 4 | 0.06 - 4 | 0.02 - 0.13 | |

| Candida albicans | Fluconazole-Susceptible | 0.5 - 4 | 1 - 8 | 0.25 - 0.5 (in 2/12 strains) |

FICI ≤ 0.5 indicates synergy.

Mechanism of Action

While the precise molecular mechanism of PAB's antifungal action against Candida is still under full investigation, evidence from studies on other eukaryotic cells, primarily cancer cell lines, strongly suggests that PAB functions as a microtubule-destabilizing agent. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and the induction of apoptosis. It is highly probable that a similar mechanism is responsible for its antifungal activity.

Proposed Apoptotic Pathway in Candida

Based on the known effects of PAB and the established apoptotic pathways in yeast, the following sequence of events is proposed:

-

Microtubule Disruption: PAB enters the Candida cell and binds to β-tubulin, inhibiting its polymerization into microtubules. This disrupts the formation and function of the mitotic spindle.

-

G2/M Cell Cycle Arrest: The failure to form a proper mitotic spindle leads to the activation of the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase.

-

Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway. This is likely mediated by an increase in reactive oxygen species (ROS) and mitochondrial dysfunction.

-

Mitochondrial Depolarization: The mitochondrial membrane potential (ΔΨm) collapses, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

-

Metacaspase Activation: Cytochrome c release activates fungal caspases, known as metacaspases (e.g., Mca1p in C. albicans), which are key executioners of apoptosis.

-

DNA Fragmentation and Cell Death: Activated metacaspases lead to the degradation of cellular proteins and the fragmentation of DNA, culminating in apoptotic cell death.

Caption: Proposed mechanism of PAB-induced apoptosis in Candida.

Effects on Biofilm Formation and Morphogenesis

Candida albicans biofilms are structured communities of yeast and hyphal cells encased in an extracellular matrix, which are notoriously resistant to antifungal drugs. PAB has been shown to inhibit C. albicans biofilm formation at various stages of development.

Furthermore, PAB significantly inhibits the morphological transition of C. albicans from yeast to hyphal form. This is a critical virulence factor, as hyphal formation is essential for tissue invasion and biofilm formation. PAB at a concentration of 64 µg/mL has been shown to completely inhibit the formation of germ tubes, the initial stage of hyphal development.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the antifungal activity of Pseudolaric Acid B.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A)

This protocol determines the Minimum Inhibitory Concentration (MIC) of PAB against planktonic Candida cells.

Materials:

-

Candida isolates

-

Pseudolaric Acid B (PAB)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture Candida isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of PAB in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of PAB in RPMI 1640 medium in the 96-well plates to achieve the desired final concentration range.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well containing 100 µL of the drug dilution.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of PAB that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or spectrophotometrically.

-

Caption: Workflow for MIC determination by broth microdilution.

Biofilm Susceptibility Testing: XTT Reduction Assay

This colorimetric assay measures the metabolic activity of Candida biofilms to assess their viability after treatment with PAB.

Materials:

-

Candida isolates

-

PAB

-

RPMI 1640 medium

-

Sterile 96-well flat-bottom microtiter plates

-

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

-

Phosphate-buffered saline (PBS)

-

Plate reader (490 nm)

Procedure:

-

Biofilm Formation:

-

Prepare a standardized Candida suspension (1 x 10^6 cells/mL) in RPMI 1640.

-

Add 200 µL of the suspension to each well and incubate at 37°C for 24-48 hours to allow biofilm formation.

-

-

Biofilm Treatment:

-

Gently wash the biofilms with PBS to remove non-adherent cells.

-

Add fresh RPMI 1640 containing serial dilutions of PAB to the wells.

-

Incubate for a further 24 hours.

-

-

XTT Assay:

-

Prepare the XTT-menadione solution (0.5 mg/mL XTT and 1 µM menadione in PBS).

-

Wash the treated biofilms with PBS.

-

Add 100 µL of the XTT-menadione solution to each well.

-

Incubate in the dark at 37°C for 2-3 hours.

-

-

Quantification:

-

Transfer the supernatant to a new 96-well plate.

-

Measure the absorbance at 490 nm. The color intensity is proportional to the metabolic activity of the biofilm.

-

Germ Tube Inhibition Assay

This assay assesses the effect of PAB on the yeast-to-hypha transition.

Materials:

-

C. albicans isolate

-

PAB

-

Fetal bovine serum (FBS) or human serum

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Inoculum Preparation:

-

Prepare a light suspension of C. albicans from an overnight culture in sterile water or saline.

-

-

Assay Setup:

-

In a series of test tubes, add 0.5 mL of serum.

-

Add PAB to each tube to achieve the desired final concentrations.

-

Inoculate each tube with a small amount of the yeast suspension.

-

Include a drug-free control.

-

-

Incubation and Observation:

-

Incubate the tubes at 37°C for 2-3 hours.

-

Place a drop from each tube onto a microscope slide, cover with a coverslip, and observe under a light microscope.

-

-

Analysis:

-

Count the number of yeast cells with and without germ tubes in at least 100 cells per sample.

-

Calculate the percentage of germ tube inhibition compared to the control.

-

Apoptosis Assays

This assay detects the activation of metacaspases, a hallmark of apoptosis.

Materials:

-

Candida cells treated with PAB

-

Fluorogenic caspase substrate (e.g., FITC-VAD-FMK)

-

PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat Candida cells with PAB for the desired time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS containing the fluorogenic caspase substrate.

-

Incubate according to the manufacturer's instructions.

-

Wash the cells to remove excess substrate.

-

Analyze the fluorescence of individual cells by fluorescence microscopy or flow cytometry.

The JC-1 dye is used to assess changes in mitochondrial membrane potential.

Materials:

-

Candida cells treated with PAB

-

JC-1 dye

-

PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat Candida cells with PAB.

-

Harvest and wash the cells.

-

Resuspend the cells in PBS and stain with JC-1 dye.

-

Incubate in the dark.

-

Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

This assay detects DNA fragmentation, a late-stage marker of apoptosis.

Materials:

-

Candida cells treated with PAB

-

Fixation and permeabilization buffers

-

TUNEL reaction mixture (containing TdT and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat Candida cells with PAB.

-

Harvest, fix, and permeabilize the cells.

-

Incubate the cells with the TUNEL reaction mixture to allow the labeling of DNA strand breaks.

-

Wash the cells.

-

Analyze the fluorescence of the labeled cells by microscopy or flow cytometry.

Conclusion and Future Directions

Pseudolaric Acid B demonstrates significant potential as an antifungal agent against Candida species, both alone and in synergy with fluconazole. Its proposed mechanism of action, involving microtubule disruption and induction of apoptosis, represents a promising alternative to currently available antifungals. Further research is warranted to:

-

Fully elucidate the specific signaling pathways involved in PAB-induced apoptosis in Candida.

-

Identify the precise binding site of PAB on fungal β-tubulin.

-

Evaluate the in vivo efficacy and safety of PAB in animal models of candidiasis.

-

Explore the potential for developing PAB derivatives with improved antifungal activity and pharmacokinetic properties.

The information presented in this technical guide provides a solid foundation for advancing the study of Pseudolaric Acid B as a novel anti-Candida therapeutic.

The Antiviral Potential of Pseudolaric Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has been extensively studied for its diverse pharmacological activities, including potent antifungal, anti-inflammatory, and anticancer properties.[1][2] While its antimicrobial effects have been a cornerstone of its use in traditional medicine, emerging research has identified a specific, albeit indirect, antiviral activity against the Hepatitis B Virus (HBV). This technical guide provides an in-depth review of the current state of knowledge regarding the antiviral properties of Pseudolaric Acid B, focusing on its mechanism of action, available quantitative data, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers in virology and drug development exploring the therapeutic potential of this natural product.

Introduction to Pseudolaric Acid B

Pseudolaric Acid B is the major bioactive constituent of Cortex pseudolaricis.[3] Structurally, it is a complex diterpene acid that has been shown to interact with multiple cellular targets. Its most well-characterized mechanism of action, particularly in the context of oncology, is its role as a microtubule-destabilizing agent, which leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.[3] Furthermore, PAB is a known modulator of key cellular signaling pathways, including the nuclear factor-kappa B (NF-κB), p38 mitogen-activated protein kinase (p38-MAPK), and Akt signaling cascades, which are central to inflammatory and survival responses.[1][4] These established biological activities form the foundation for understanding its effects on virus-infected host cells.

Antiviral Spectrum of Activity

To date, the documented antiviral activity of Pseudolaric Acid B is limited to Hepatitis B Virus (HBV) .[5] Extensive searches of scientific literature have not revealed published studies demonstrating its efficacy against other viral pathogens, such as influenza viruses, herpesviruses, or retroviruses. The anti-HBV activity observed is not a direct inhibition of the viral replication machinery but rather an indirect consequence of PAB's effects on the host cell.

Mechanism of Anti-HBV Action

The primary antiviral effect of PAB against Hepatitis B Virus is the inhibition of Hepatitis B surface antigen (HBsAg) secretion from infected host cells.[5] Research using the HepG2.2.15 cell line, a human hepatoblastoma line that constitutively produces HBV virions and proteins, demonstrated that PAB treatment reduces the amount of HBsAg released into the cell culture supernatant.[5] Notably, this treatment did not decrease the levels of intracellular HBV.[5]

The proposed mechanism for this observation is twofold and leverages PAB's known cytotoxic properties:

-

Induction of Cell Cycle Arrest: HBV replication is reported to be more favorable during the G0/G1 phase of the cell cycle.[5] PAB is a potent inducer of cell cycle arrest at the G2/M transition.[3] By forcing the host cell into the G2/M phase, PAB creates a cellular environment that is non-conducive to optimal HBV replication and protein expression, ultimately leading to reduced HBsAg secretion.[5]

-

Induction of Apoptosis: PAB is a well-established pro-apoptotic agent.[4] The induction of programmed cell death in HBV-infected cells serves as a host-clearing mechanism, effectively reducing the reservoir of virus-producing cells and contributing to the overall decrease in viral antigen secretion.[5]

This indirect mechanism, which targets host cell processes rather than viral enzymes, is distinct from direct-acting antivirals like nucleos(t)ide analogs that target the HBV polymerase.[6][7]

Quantitative Data

Quantitative assessment of an antiviral compound's efficacy and toxicity is critical for evaluating its therapeutic potential. The key parameters are the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the resulting Selectivity Index (SI = CC₅₀/EC₅₀).

Currently, a specific EC₅₀ value for the PAB-mediated inhibition of HBsAg secretion has not been published. However, one study reported that in HepG2 cells transfected with an HBV plasmid, treatment with PAB reduced supernatant HBsAg levels to 70.14 ± 2.84% of the untreated control group. The exact concentration of PAB used to achieve this reduction was not specified in the available literature.

For cytotoxicity, extensive data exists from PAB's evaluation as an anticancer agent. This data can serve as a reliable measure for its CC₅₀.

| Cell Line | Assay Type | Parameter | Value (µM) | Citation |

| HepG2 (Human Hepatocellular Carcinoma) | Sulforhodamine B (SRB) | IC₅₀ | 1.58 | [1] |

| SK-Hep-1 (Human Hepatocellular Carcinoma) | Sulforhodamine B (SRB) | IC₅₀ | 1.90 | [1] |

| Huh-7 (Human Hepatocellular Carcinoma) | Sulforhodamine B (SRB) | IC₅₀ | 2.06 | [1] |

| HepG2.2.15 (HBV-producing) | Not specified | CC₅₀ | Not Available |

Note: The IC₅₀ value from cancer cell proliferation assays is commonly used as a proxy for the CC₅₀ in antiviral studies when the same cell line is used.

Experimental Protocols & Methodologies

The evaluation of PAB's anti-HBV activity involves a series of standard cell-based and biochemical assays.

Cell Culture and Maintenance

-

Cell Line: HepG2.2.15 cells are the standard model.[8][9] This cell line is derived from the human hepatoblastoma cell line HepG2 and is stably transfected with the HBV genome (ayw strain). It constitutively secretes HBsAg, HBeAg, and complete virions into the culture medium.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent like G418 to ensure the retention of the HBV plasmid.

HBsAg Secretion Inhibition Assay

This assay quantifies the amount of HBsAg in the cell culture supernatant following treatment with the test compound.

-

Cell Plating: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Pseudolaric Acid B in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of PAB. Include untreated cells (vehicle control) and positive control (e.g., an approved HBV inhibitor) wells.

-

Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

-

Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.

-

HBsAg Quantification (ELISA):

-

Coat a 96-well ELISA plate with a monoclonal anti-HBsAg capture antibody overnight.[10]

-

Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS).[10]

-

Add the collected cell supernatants, HBsAg standards, and controls to the wells and incubate.[11]

-

Wash the plate, then add a horseradish peroxidase (HRP)-conjugated anti-HBsAg detection antibody and incubate.[12]

-

After a final wash, add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.[2]

-

Stop the reaction with sulfuric acid and read the absorbance at 450 nm using a microplate reader.[2]

-

Calculate the HBsAg concentration in the samples by interpolating from the standard curve.

-

Cytotoxicity Assay (MTT or SRB Assay)

This assay is performed in parallel to determine the compound's toxicity to the host cells.

-

Protocol: Follow the same cell plating and compound treatment steps as the HBsAg assay.

-

Reagent Addition: After the incubation period, add MTT or SRB reagent to the wells and incubate according to the manufacturer's protocol.

-

Quantification: For MTT, solubilize the formazan (B1609692) crystals and read absorbance. For SRB, fix, wash, and solubilize the stain before reading absorbance.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis

This assay determines the effect of PAB on the cell cycle distribution of the host cells.

-

Treatment: Culture HepG2.2.15 cells in larger format plates (e.g., 6-well plates) and treat with desired concentrations of PAB for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will correspond to the cell cycle phase (G0/G1, S, G2/M).

-

Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Caption: Workflow for evaluating the anti-HBV activity of Pseudolaric Acid B.

Proposed Mechanism of Action Pathway

Caption: Indirect anti-HBV mechanism of Pseudolaric Acid B via host cell modulation.

PAB's Influence on Host Inflammatory Signaling

Caption: PAB's modulatory effects on host anti-inflammatory signaling pathways.

Conclusion and Future Directions

Pseudolaric Acid B demonstrates a clear, albeit indirect, anti-Hepatitis B virus effect in vitro. Its mechanism of action is contingent on its established ability to induce G2/M cell cycle arrest and apoptosis in the host hepatocyte, thereby inhibiting the secretion of HBsAg. While this presents a novel host-targeting strategy, significant gaps in the data remain.

Key areas for future research include:

-

Determination of EC₅₀: The precise EC₅₀ value for HBsAg secretion inhibition must be determined to calculate the selectivity index and properly assess PAB's therapeutic window.

-

Broad-Spectrum Screening: PAB should be systematically screened against a panel of other clinically relevant viruses to determine if its antiviral activity extends beyond HBV.[13]

-

Direct Antiviral Mechanisms: While the current evidence points to an indirect mechanism, further studies could investigate potential direct interactions with HBV viral machinery, such as the polymerase or capsid assembly processes.[14]

-

In Vivo Efficacy: The promising in vitro results need to be validated in animal models of chronic HBV infection to assess the in vivo efficacy, safety, and pharmacokinetic profile of PAB.

References

- 1. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sceti.co.jp [sceti.co.jp]

- 3. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Direct-acting Antiviral and Host-targeting Agents for Treatment of Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pseudolaric acid B inhibits the secretion of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Direct-acting Antiviral and Host-targeting Agents for Treatment of HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatitis B Virus Reverse Transcriptase – Target of Current Antiviral Therapy and Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cultivation of HepG2.2.15 on Cytodex-3: higher yield of hepatitis B virus and less subviral particles compared to conventional culture methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of HBsAg secretion by nucleic acid polymers in HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. 4adi.com [4adi.com]

- 13. mdpi.com [mdpi.com]

- 14. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pseudolaric Acid B: A Deep Dive into its Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction